5-Amino-8-quinolinecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
5-aminoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,11H2,(H2,12,14) |
InChI Key |
RPMSTHVPCJNFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Amino 8 Quinolinecarboxamide
Established Synthetic Routes for 5-Amino-8-quinolinecarboxamide
Traditional synthetic strategies for quinoline (B57606) derivatives often involve linear sequences where the core is first constructed, followed by functional group interconversions. These routes are well-documented and provide a reliable, albeit sometimes lengthy, path to the target molecule.
A plausible and common multi-step approach to this compound involves a linear sequence starting from a simpler quinoline precursor. This strategy focuses on the stepwise introduction and modification of functional groups on a pre-existing quinoline ring.
A representative, albeit generalized, multi-step synthesis can be conceptualized as follows:
Nitration: The synthesis often commences with the nitration of a suitable quinoline derivative. For instance, the nitration of 7-methylquinoline with a mixture of fuming nitric acid and concentrated sulfuric acid predominantly yields 7-methyl-8-nitroquinoline. brieflands.com This step introduces the crucial nitrogen functionality, which will later become the 5-amino group, though in this example it is at the 8-position, illustrating the principle of nitration in quinoline functionalization.
Functionalization at C8: The next phase involves installing a precursor for the carboxamide group at the C8 position. This can be challenging and often requires specific activation of the quinoline ring.
Conversion to Carboxamide: The precursor group at C8 is then converted into a carboxamide. If the precursor is a nitrile, it can be hydrolyzed to a carboxylic acid and subsequently amidated.
Reduction of Nitro Group: The final key step is the reduction of the nitro group at the C5 position to the desired amino group. This is typically achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C).
This linear approach, while effective, can be lengthy and may require protection/deprotection steps to manage the reactivity of the different functional groups involved.
More advanced strategies aim to improve efficiency by either building complex fragments separately before combining them (convergent) or by creating a range of derivatives from a common intermediate (divergent).
Divergent Synthesis: In a divergent strategy, a key intermediate is synthesized and then used to generate a library of related compounds. For example, a common intermediate such as 5-nitroquinoline-8-carboxylic acid could be synthesized. From this single precursor, one branch of the synthesis could lead to the target this compound via amidation and reduction. Other branches could involve esterification, reaction with various nucleophiles, or other functional group transformations to create a diverse set of C8-substituted-5-aminoquinoline derivatives. This approach is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
Novel and Modified Synthetic Approaches for this compound
Recent advancements in synthetic chemistry have focused on improving the sustainability, efficiency, and safety of chemical processes. These modern approaches are increasingly being applied to the synthesis of complex heterocyclic molecules like quinolines.
Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. benthamdirect.com In the context of quinoline synthesis, this has led to the development of one-pot reactions, the use of environmentally benign solvents like water or ethanol (B145695), and the application of reusable catalysts. researchgate.netacs.org
Key green strategies applicable to the synthesis of the this compound scaffold include:
Use of Greener Solvents: Replacing traditional solvents with water, ethanol, or performing reactions under solvent-free conditions. acs.org
Catalyst-Free Techniques: Developing protocols that proceed efficiently without the need for a catalyst, often using microwave or light irradiation. benthamdirect.com
Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, which aligns with green chemistry principles by reducing the number of synthetic steps and purification stages. rsc.org
Nanocatalysis: The use of nanocatalysts offers advantages such as high efficiency, easy recovery, and reusability, making them a cornerstone of green quinoline synthesis. acs.orgnih.gov
| Green Chemistry Approach | Key Features | Potential Application in Synthesis |
| One-Pot Synthesis | Combines multiple reaction steps without isolating intermediates. researchgate.net | Condensation and cyclization to form the quinoline ring in a single vessel. |
| Aqueous Media | Uses water as a solvent, reducing reliance on volatile organic compounds. acs.org | Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids from isatin in water. |
| Reusable Catalysts | Employs solid-supported or nanocatalysts that can be recovered and reused. acs.orgnih.gov | Friedländer synthesis using recyclable catalysts like Amberlyst-15 or PEG-SO3H. nih.gov |
| Solvent-Free Reactions | Reactions are conducted without a solvent, often using heat or microwave irradiation. benthamdirect.com | Synthesis of trisubstituted quinolines using a silica and molecular iodine catalyst. acs.org |
Catalysis is at the heart of modern organic synthesis, offering highly selective and efficient routes to complex molecules. Transition-metal catalysis, in particular, has revolutionized the functionalization of heterocyclic compounds.
The direct C–H functionalization of the quinoline ring is a powerful strategy that avoids the need for pre-functionalized starting materials. nih.govacs.org While the C2 position of quinoline is often the most reactive, methods have been developed to target other positions, including the carbocyclic ring (C5–C8). acs.orgnih.gov For instance, directing groups can be used to steer a metal catalyst to a specific C-H bond. Quinoline N-oxides have proven to be useful substrates for selective reactions at the C8 position. acs.org Recent progress has also seen the development of cobalt-catalyzed C8-selective olefination of quinoline-N-oxides. rsc.org
| Catalytic Method | Catalyst/Reagent | Position Targeted | Transformation |
| C-H Arylation | Pd(OAc)₂ | C2 | Forms a C-C bond with an aryl group. nih.gov |
| C-H Amination | Nickel / Ag₂CO₃ | C2 | Introduces an amino group using cyclic amines. rsc.org |
| C-H Olefination | Co(III) | C8 (on N-Oxide) | Forms a C-C double bond with an alkyne. rsc.org |
| meta-C-H Alkenylation | Palladium | meta (using template) | Functionalizes the meta position relative to a directing group. acs.org |
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch reactor, offers significant advantages in terms of safety, scalability, and efficiency. springerprofessional.deapple.com This technology is particularly well-suited for the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs). uc.pt
The modular nature of flow systems allows for multi-step sequences where intermediates are generated and consumed in-line, avoiding the need for isolation and purification. uc.ptdurham.ac.uk Key reaction types common in quinoline synthesis, such as nitrations, hydrogenations, and condensations, are often improved in flow reactors due to superior control over reaction parameters like temperature and mixing.
A hypothetical multi-step flow synthesis of this compound could involve sequential reactors for nitration, C8-functionalization, amidation, and final reduction, offering a streamlined and automated production path. The ability to safely handle hazardous reagents and perform reactions at high temperatures and pressures makes flow chemistry a powerful tool for developing robust and scalable syntheses. springerprofessional.dedurham.ac.uk
| Feature of Flow Chemistry | Advantage | Relevance to Synthesis |
| Enhanced Heat Transfer | Allows for safe execution of highly exothermic reactions (e.g., nitration). | Improved temperature control leads to higher selectivity and fewer byproducts. |
| Improved Mixing | Rapid and efficient mixing of reagents. | Increases reaction rates and yields, especially in multi-component reactions. |
| Scalability | Production is scaled by running the system for longer ("scaling out") or in parallel ("numbering up"). | Facilitates seamless transition from laboratory-scale synthesis to industrial production. |
| Safety | Small reactor volumes minimize the risk associated with hazardous reagents or unstable intermediates. | Enables the use of reactive intermediates that would be dangerous to handle in large-batch processes. |
| Automation | In-line purification and analysis can be integrated for a fully automated process. uc.pt | Reduces manual labor and improves process consistency and reproducibility. |
Optimization of Reaction Conditions and Yield for this compound Synthesis
A potential synthetic pathway is outlined below:
Nitration of 8-methylquinoline: The synthesis can begin with the nitration of 8-methylquinoline. This reaction typically employs a mixture of nitric acid and sulfuric acid. The position of nitration on the quinoline ring is influenced by the directing effects of the existing substituents and the reaction conditions. For 8-methylquinoline, nitration is expected to occur on the benzene (B151609) ring portion of the molecule.
Oxidation of the Methyl Group: The resulting 5-nitro-8-methylquinoline can then be oxidized to 5-nitro-8-quinolinecarboxylic acid. Various oxidizing agents can be employed for the oxidation of a methyl group on an aromatic ring, such as potassium permanganate or chromic acid. The conditions must be carefully controlled to avoid degradation of the quinoline ring system, which is susceptible to oxidation under harsh conditions.
Amidation of the Carboxylic Acid: The 5-nitro-8-quinolinecarboxylic acid is then converted to 5-nitro-8-quinolinecarboxamide. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.
Reduction of the Nitro Group: The final step is the reduction of the nitro group in 5-nitro-8-quinolinecarboxamide to the corresponding amino group, yielding the target molecule, this compound. This reduction can be accomplished using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride in hydrochloric acid.
Process Intensification in this compound Synthesis
Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient chemical processes. nnpub.org For the synthesis of this compound, several of the proposed steps could benefit from process intensification strategies, particularly through the adoption of continuous flow chemistry.
Flow Chemistry for Nitration:
Nitration reactions are often highly exothermic and can be hazardous to perform on a large scale in traditional batch reactors. ewadirect.com Continuous flow reactors offer significant advantages for such reactions due to their high surface-area-to-volume ratio, which allows for excellent heat transfer and precise temperature control. vapourtec.com This enhanced control minimizes the risk of runaway reactions and can lead to improved selectivity and higher yields. ewadirect.com In a flow setup, streams of the substrate (8-methylquinoline) and the nitrating agent can be mixed in a controlled manner within a microreactor or a tube reactor, with the reaction temperature maintained precisely by an external cooling system. The short residence times in flow reactors can also suppress the formation of byproducts. nih.gov
Data on Continuous Flow Nitration of Aromatic Compounds:
| Substrate | Nitrating Agent | Reactor Type | Temperature (°C) | Residence Time | Yield (%) | Reference |
| Toluene | HNO₃/H₂SO₄ | Microreactor | 25-45 | 10-60 s | >95 | nih.govbeilstein-journals.org |
| Benzene | Fuming HNO₃ | Capillary Reactor | 20-80 | 2-20 min | 98 | ewadirect.com |
Process Intensification in Amidation:
Amidation reactions can also be intensified using continuous flow processes. acs.orgresearchgate.net Continuous amidation can offer benefits such as rapid reaction times, improved mixing, and the ability to safely handle hazardous reagents. For the conversion of 5-nitro-8-quinolinecarboxylic acid to its amide, a continuous flow setup could involve pumping a solution of the activated carboxylic acid and a solution of ammonia through a heated reactor coil. This approach can lead to higher throughput and more consistent product quality compared to batch processing. nih.gov
Stereoselective Synthesis Considerations for Chiral this compound Analogs (if applicable)
The parent molecule, this compound, is achiral and therefore does not require stereoselective synthesis. However, the development of chiral analogs of this compound is an area of potential interest, particularly for applications in medicinal chemistry where stereochemistry often plays a critical role in biological activity.
Chirality can be introduced into the molecule by attaching a chiral substituent to the amino group, the carboxamide nitrogen, or the quinoline ring itself. The synthesis of such chiral analogs would necessitate the use of stereoselective synthetic methods.
Strategies for Stereoselective Synthesis:
Use of Chiral Building Blocks: A straightforward approach is to start the synthesis with a chiral precursor. For example, a chiral amine could be used in the amidation step to introduce a stereocenter on the carboxamide nitrogen.
Asymmetric Catalysis: Asymmetric catalysis provides a powerful tool for the enantioselective synthesis of chiral compounds. For instance, chiral catalysts could be employed in reactions to create stereocenters on the quinoline backbone or on a side chain. The asymmetric hydrogenation of quinolines to produce chiral tetrahydroquinolines is a well-established transformation that highlights the potential of this approach. acs.org
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed.
The synthesis and application of chiral ligands containing quinoline motifs are well-documented, indicating the feasibility of creating stereochemically defined quinoline derivatives. researchgate.netthieme-connect.com
Examples of Chiral Quinolines in Asymmetric Catalysis:
| Chiral Ligand Type | Metal | Asymmetric Reaction | Enantiomeric Excess (ee) (%) | Reference |
| Chiral Schiff Base | Copper | 1,3-Dipolar Cycloaddition | up to 98 | thieme-connect.com |
| Chiral Oxazoline | Palladium | Allylic Oxidation | up to 95 | thieme-connect.com |
| Cationic Ruthenium Complex | Ruthenium | Hydrogenation of Quinolines | >99 | acs.org |
Structure Activity Relationship Sar Studies of 5 Amino 8 Quinolinecarboxamide and Its Derivatives
Design Principles for 5-Amino-8-quinolinecarboxamide Analogues
The design of analogues based on the this compound scaffold involves a methodical approach to modify its three primary components: the quinoline (B57606) ring, the carboxamide moiety at the 8-position, and the amino group at the 5-position. Each modification can influence the compound's physicochemical properties, such as its size, shape, lipophilicity, and electronic distribution, thereby affecting its interaction with biological targets.
The bicyclic quinoline core serves as the foundational scaffold of the molecule, and its substitution pattern is a critical determinant of biological activity. Researchers have investigated the introduction of various functional groups at different positions to modulate efficacy. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a pivotal role.
For instance, in related quinoline classes, the introduction of a chloro group, an electron-withdrawing substituent, has been shown to influence activity. nih.gov Studies on broader series of 8-aminoquinoline (B160924) analogues have revealed that derivatives with electron-donating groups can exhibit better activity than those with electron-withdrawing substituents. nih.gov The position of the substituent is also crucial; modifications at positions 2, 4, and 7 of the quinoline ring have been shown to fine-tune the biological properties of related quinoline derivatives. nih.gov Aromatic amide substitutions at position 2, for example, can increase lipophilicity and activity due to the electron-withdrawing nature of the anilide groups. nih.gov
Table 1: Influence of Quinoline Ring Substituents on Activity of Quinoline Derivatives
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |
| 2 | Aromatic Amide | Increased Lipophilicity and Activity | Electron-withdrawing properties of anilide groups. nih.gov |
| 5 | Chloro Group | Can significantly alter toxicity and selectivity profiles. nih.gov | Modifies electronic distribution and steric profile. |
| General | Electron-Donating Groups | Often associated with enhanced activity in certain series. nih.gov | Increases electron density in the ring system, potentially improving target interaction. |
| General | Electron-Withdrawing Groups | Can increase activity, particularly when positioned to influence key interactions. nih.gov | Alters the electronic character of the scaffold, affecting binding affinity. |
The carboxamide group at the 8-position is a key functional group, often involved in critical hydrogen bonding interactions with biological targets. Modifications to this moiety can profoundly impact binding affinity and specificity. SAR studies in this area typically explore the replacement of the primary amide (-CONH₂) with secondary or tertiary amides (-CONHR, -CONR₂), or its bioisosteric replacement with other functional groups like esters, ketones, or sulfonamides.
These modifications alter the hydrogen bond donor-acceptor profile of the molecule. Converting the primary amide to a secondary amide, for example, retains one hydrogen bond donor while introducing a substituent (R group) that can be tailored to probe for additional binding pockets or to modify physicochemical properties like solubility and metabolic stability. Research on various quinolinecarboxamides has demonstrated that altering the substituents on the carboxamide nitrogen is a viable strategy for optimizing activity. mdpi.com
Table 2: Potential Modifications of the 8-Carboxamide Group and Their Predicted Impact
| Modification | Structural Change | Potential Impact on Activity | Rationale |
| Secondary Amide | -CONH₂ → -CONHR | Modulate Potency & Selectivity | R-group can access new binding regions; alters H-bonding. |
| Tertiary Amide | -CONH₂ → -CONR₁R₂ | Reduced H-Bonding Capacity | Removes hydrogen bond donor capability, which can decrease or increase selectivity depending on the target. |
| Bioisosteric Replacement | -CONH₂ → -SO₂NHR | Altered Geometry & Acidity | Changes the spatial arrangement and electronic properties of the hydrogen bonding groups. |
| Esterification | -CONH₂ → -COOR | Loss of H-Bond Donor | Replaces the N-H group with an oxygen, changing the interaction from a donor to an acceptor. |
The 5-amino group is another critical site for molecular interactions, primarily acting as a hydrogen bond donor. Derivatization of this primary amine can serve multiple purposes, including improving membrane permeability, altering the basicity of the molecule, or introducing new functionalities for additional target interactions. rsc.org Common derivatization strategies include acylation to form amides, alkylation to form secondary or tertiary amines, or conversion to sulfonamides.
Table 3: Common Derivatizations at the 5-Amino Position and Their Functional Consequences
| Derivatization Reaction | Resulting Functional Group | Change in Properties | Rationale for Modification |
| Acylation | Amide (-NHCOR) | Neutralizes basicity, increases size. | Introduces a potential hydrogen bond acceptor (C=O) and allows for probing steric tolerance. mdpi.com |
| Alkylation | Secondary/Tertiary Amine (-NHR, -NR₂) | Increases lipophilicity, maintains basicity. | Modifies steric bulk and can enhance hydrophobic interactions. |
| Sulfonylation | Sulfonamide (-NHSO₂R) | Introduces a strong electron-withdrawing group, acidic N-H. | Alters the electronic character and hydrogen bonding properties significantly. |
| Schiff Base Formation | Imine (-N=CHR) | Introduces a planar, conjugated system. | Can be used to link the scaffold to other aromatic or heterocyclic systems. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of newly designed molecules, thereby prioritizing synthetic efforts and accelerating the drug discovery process.
Ligand-based QSAR models are developed when the three-dimensional structure of the biological target is unknown. nih.gov These models rely solely on the structural information of a set of known active and inactive molecules. For derivatives of this compound, a QSAR model would correlate calculated molecular descriptors with their measured biological activity (e.g., IC₅₀ or EC₅₀ values).
The process involves calculating a wide range of descriptors for each molecule, which can be categorized as electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological. dergipark.org.trscispace.com Statistical methods, such as multiple linear regression, are then used to build an equation that best describes the relationship between a selection of these descriptors and the activity. dergipark.org.tr For quinoline derivatives, QSAR studies have successfully identified key properties like hydrophobicity, molecular flexibility, and the distribution of hydrogen bonding features as having a high impact on activity. nih.gov
Table 4: Representative Molecular Descriptors Used in QSAR Models for Quinoline Analogues
| Descriptor Class | Specific Descriptor | Significance in Modeling |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions with the target. scispace.com |
| Electronic | Dipole Moment | Influences long-range electrostatic interactions between the ligand and the receptor. dergipark.org.tr |
| Electronic | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. dergipark.org.tr |
| Steric/Geometric | Molecular Volume / Surface Area | Describes the size and shape of the molecule, which is critical for fitting into a binding site. scispace.com |
| Thermodynamic | Molar Refractivity | Relates to the volume and polarizability of the molecule. scispace.com |
Pharmacophore modeling is another ligand-based approach that focuses on identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov A pharmacophore model for the this compound scaffold would define the spatial relationships between key features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov
Based on the structure of this compound, a hypothetical pharmacophore model would likely include:
One or two Hydrogen Bond Donors (HBD): Provided by the N-H groups of the 5-amino and 8-carboxamide moieties.
One or two Hydrogen Bond Acceptors (HBA): From the carbonyl oxygen of the carboxamide and the nitrogen atom of the quinoline ring.
One Aromatic Ring (AR): Represented by the quinoline core itself.
This model serves as a 3D query to search large chemical databases for structurally diverse molecules that match the pharmacophore and are therefore potential new leads. nih.gov The development of a robust pharmacophore model requires a set of active compounds with some structural diversity to identify the common, essential features for activity. researchgate.net
Table 5: Hypothetical Pharmacophore Features of the this compound Scaffold
| Pharmacophore Feature | Originating Functional Group | Role in Molecular Recognition |
| Hydrogen Bond Donor (HBD) | 5-Amino group (-NH₂) | Forms directed hydrogen bonds with an acceptor on the target protein. |
| Hydrogen Bond Donor (HBD) | 8-Carboxamide group (-NH ₂) | Provides a second hydrogen bond donor site for interaction. |
| Hydrogen Bond Acceptor (HBA) | 8-Carboxamide group (-C=O ) | Accepts a hydrogen bond from a donor on the target. |
| Hydrogen Bond Acceptor (HBA) | Quinoline Ring Nitrogen | Acts as a Lewis base and potential hydrogen bond acceptor. |
| Aromatic Ring (AR) | Quinoline Ring System | Participates in π-π stacking or hydrophobic interactions with the target. |
Conformational Analysis and Molecular Flexibility of this compound Derivatives
The three-dimensional structure and flexibility of this compound and its derivatives are critical determinants of their biological activity. Conformational analysis provides insight into the energetically favorable spatial arrangements of atoms, while molecular flexibility describes the ease with which a molecule can transition between these conformations. These properties are governed by the rotation around single bonds and the interplay of steric and electronic effects.
The conformational landscape of this compound is primarily defined by the rotation about two key single bonds: the bond connecting the carboxamide group to the quinoline ring (C8-C(O)) and the amide C-N bond (C(O)-N). The planarity of the quinoline ring system itself is largely rigid.
A fundamental characteristic of the carboxamide group is the delocalization of the nitrogen lone pair electrons into the carbonyl group, a phenomenon known as amidic resonance. This resonance imparts a partial double bond character to the C(O)-N bond, resulting in a significant energy barrier to rotation around this bond. Consequently, the atoms of the amide group (O=C-N-H) tend to lie in the same plane.
The orientation of the carboxamide group relative to the quinoline ring is determined by the rotation around the C8-C(O) bond. This rotation is influenced by steric hindrance between the carboxamide group and the adjacent hydrogen atom at the C7 position of the quinoline ring. Furthermore, the presence of the amino group at the 5-position can introduce additional electronic and steric interactions that modulate the conformational preferences.
Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations. In this compound, a hydrogen bond could potentially form between one of the hydrogens of the 5-amino group and the carbonyl oxygen of the 8-carboxamide group. This interaction would favor a more planar conformation of the entire molecule.
Computational studies on structurally related aromatic amides provide a basis for estimating the rotational energy barriers in this compound derivatives. The energy required to rotate around the C(O)-N bond in amides is typically substantial, effectively locking the amide group in a planar conformation. The rotation around the C(aryl)-C(O) bond is generally more facile, but still subject to steric and electronic influences from neighboring substituents.
| Rotatable Bond | Description | Estimated Energy Barrier (kcal/mol) |
|---|---|---|
| C8-C(O) | Rotation of the carboxamide group relative to the quinoline ring | 5 - 15 |
| C(O)-N | Amide bond rotation | 15 - 25 |
The preferred conformations of this compound derivatives are those that minimize steric clashes and maximize stabilizing interactions, such as intramolecular hydrogen bonds. The dihedral angle, which describes the rotation around a bond, is a key parameter in defining these conformations. For the C8-C(O) bond, specific dihedral angles will correspond to energy minima.
| Dihedral Angle | Description | Plausible Value (degrees) | Associated Conformation |
|---|---|---|---|
| C7-C8-C(O)-N | Orientation of the carboxamide group | ~0° or ~180° | Planar or near-planar with the quinoline ring |
| C8-C(O)-N-H | Amide bond planarity | ~180° (trans) | Planar amide group |
Molecular Mechanisms of Action of 5 Amino 8 Quinolinecarboxamide
Identification of Molecular Targets for 5-Amino-8-quinolinecarboxamide
Specific molecular targets for this compound have not been identified in published research. While related quinoline (B57606) derivatives have been investigated, this data cannot be directly extrapolated to the carboxamide variant.
Enzyme Inhibition and Activation Studies by this compound
There is no available data from enzyme inhibition or activation assays conducted specifically with this compound.
DNA/RNA Interaction Profiles of this compound
Studies detailing the interaction of this compound with DNA or RNA have not been published. Research on other 8-hydroxyquinoline (B1678124) derivatives has shown potential for DNA interaction, but this cannot be confirmed for the carboxamide compound.
Protein-Protein Interaction Modulation by this compound
There is no available research on the modulation of protein-protein interactions by this compound.
Cellular Pathway Modulation by this compound
Signaling Cascade Interventions by this compound
Specific signaling cascades affected by this compound have not been elucidated in the scientific literature.
Gene Expression and Proteomic Changes Induced by this compound
The introduction of a bioactive compound like this compound into a biological system is anticipated to trigger a cascade of changes in gene expression and protein abundance as the cell responds to the new chemical entity. While specific studies detailing these changes for this exact compound are not extensively documented, the effects of related quinoline derivatives provide a framework for understanding its potential impact.
Treatment of cancer cells with various quinoline-based compounds has been shown to alter the expression of genes critical for cell survival, proliferation, and death. For instance, studies on quinoline-carboxamide derivatives have noted significant changes in pathways related to cellular stress and apoptosis. nih.govnih.gov It is plausible that this compound could modulate genes involved in the p53 signaling pathway, given that a copper complex of 8-aminoquinoline (B160924) has been shown to cause an accumulation of phosphorylated p53 species in breast cancer cells. nih.gov This would, in turn, affect the transcription of p53 target genes that control cell cycle arrest and apoptosis.
Proteomic analyses, which offer a large-scale view of protein expression, are instrumental in deciphering the molecular mechanisms of drug action. creative-proteomics.commetwarebio.com For a compound like this compound, a quantitative proteomic approach would likely reveal alterations in several key protein networks. Based on research into similar molecules, expected changes could include the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. nih.gov Furthermore, proteins involved in cellular responses to DNA damage and stress, such as those in the MAPK pathway, might be differentially expressed following treatment. nih.govnih.gov A comprehensive proteomic study could identify dysregulated proteins that serve as potential direct targets or downstream effectors of the compound, thereby clarifying its mechanism of action. metwarebio.com
Cellular Cycle Progression and Apoptosis Induction by this compound
The progression of the cell cycle is a tightly regulated process, and its disruption is a common mechanism for anti-cancer agents. Quinoline derivatives have frequently been reported to induce cell cycle arrest at various phases. nih.govmdpi.com For example, an 8-aminoquinoline-naphthyl copper complex was found to increase the expression of the p21 protein, a well-known inhibitor of cyclin-dependent kinases (CDKs), indicating a potential for cell cycle arrest. nih.govwhiterose.ac.uk It is hypothesized that this compound may exert similar effects, possibly causing cells to accumulate in the G2/M or S phase of the cell cycle, thereby preventing proliferation. nih.gov
Apoptosis, or programmed cell death, is a crucial pathway for eliminating damaged or cancerous cells. A significant body of research indicates that quinoline compounds induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.net Studies on closely related amino-quinoline-dione derivatives demonstrate a classic apoptotic response characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio typically leads to loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of initiator caspase-9 and executioner caspase-3. nih.govresearchgate.net Furthermore, activation of the extrinsic pathway, marked by the cleavage of caspase-8, has also been observed with some quinoline derivatives. researchgate.net Treatment with these compounds often results in the cleavage of poly(ADP-ribose) polymerase (PARP), a key substrate of activated caspase-3 and a hallmark of apoptosis. nih.gov
Table 1: Effects of a Related Amino-Quinoline Derivative on Apoptotic Proteins
| Protein | Function | Observed Change Upon Treatment | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Downregulation | nih.gov |
| Bax | Pro-apoptotic | Upregulation | nih.gov |
| Cleaved Caspase-3 | Executioner caspase | Upregulation | nih.gov |
| Cleaved PARP | Apoptosis marker | Upregulation | nih.gov |
Mechanistic Studies using Advanced Biological Techniques
To fully elucidate the molecular pathways affected by this compound, a suite of advanced biological techniques is required. These methods allow for a deeper and more comprehensive understanding of the compound's mechanism of action, from identifying its direct molecular targets to observing its effects on the cellular environment in real-time.
Target Deconvolution Strategies for this compound
Identifying the specific molecular target(s) of a small molecule is a critical step in understanding its mechanism of action and is essential for drug discovery. nih.gov Target deconvolution can be approached through several strategies, broadly categorized as direct biochemical methods and genetic interaction or computational inference approaches. nih.govbroadinstitute.org
Affinity-based methods are a direct approach where the small molecule, in this case, this compound, is modified with a tag and used as "bait" to pull down its binding partners from a cell lysate. researchgate.netnih.gov The captured proteins are then identified using mass spectrometry. Another powerful technique is the cellular thermal shift assay (CETSA), a label-free method that relies on the principle that a protein's thermal stability changes upon ligand binding. researchgate.net By heating cells or lysates treated with the compound to various temperatures, researchers can identify the target protein by its altered melting curve compared to untreated controls. Such methods would be invaluable in pinpointing the direct intracellular interactors of this compound. researchgate.net
Proteomics and Metabolomics Approaches in this compound Research
Proteomics provides a global view of the protein landscape within a cell and is a powerful tool for investigating the effects of a drug candidate. brieflands.comresearchgate.net By comparing the proteome of cells treated with this compound to untreated cells, researchers can identify changes in protein expression, post-translational modifications, and protein-protein interactions. metwarebio.comresearchgate.net This can reveal which cellular pathways are perturbed by the compound, offering clues to its mechanism of action beyond the direct target. creative-proteomics.com
Metabolomics, the study of small molecule metabolites, offers a complementary perspective by providing a functional readout of the cellular state. nih.govrsc.org A cell's metabolic profile is highly sensitive to physiological and pathological stimuli, including drug treatment. plos.org By analyzing the metabolome of cells exposed to this compound, it is possible to identify metabolic pathways that are significantly altered. researchgate.netfrontiersin.org For example, changes in the levels of amino acids, lipids, or energy metabolites could indicate that the compound affects key metabolic enzymes or signaling pathways, providing a deeper understanding of its cellular impact. nih.gov
Imaging Techniques for Visualizing this compound’s Cellular Effects
Cellular imaging techniques allow for the direct visualization of a compound's effects on cell structure and function in a spatial and temporal context. nih.govazolifesciences.com Fluorescence microscopy is a cornerstone of these approaches. halolabs.com By using fluorescent dyes or genetically encoded reporters, one can visualize a wide range of cellular events.
For instance, to study the apoptotic effects of this compound, researchers could use fluorescent probes to observe nuclear condensation (e.g., DAPI or Hoechst staining), mitochondrial membrane potential loss (e.g., JC-1 or TMRM staining), or caspase activation. nih.gov Live-cell imaging, which allows for the observation of these processes in real-time, can provide dynamic information about how cells respond to the compound over time. biocompare.com High-content imaging systems can automate this process, enabling the quantification of multiple phenotypic changes across a large population of cells, thus providing robust data on the compound's cellular effects. halolabs.com These visualization techniques are crucial for confirming and expanding upon findings from biochemical and omics-based studies. nih.gov
Based on a comprehensive search of available scientific literature, there is currently no specific preclinical biological activity data for the chemical compound This compound .
The investigation into the biological activities of quinoline derivatives has predominantly focused on related structures, most notably 5-amino-8-hydroxyquinoline . While extensive research exists for this and other quinoline variants, this information falls outside the explicit scope of the requested article, which is strictly limited to this compound.
Therefore, it is not possible to provide an article on the preclinical biological activity of this compound that adheres to the specified outline and content requirements due to the absence of relevant research findings for this specific compound.
Preclinical Biological Activity of 5 Amino 8 Quinolinecarboxamide
In Vivo Preclinical Activity Models of 5-Amino-8-quinolinecarboxamide
Efficacy Assessment of this compound in Disease Models (e.g., Cancer Xenografts, Infection Models, Inflammatory Models)
There is no specific information available in the public domain regarding the efficacy of This compound in established disease models such as cancer xenografts, infection models, or inflammatory models.
While direct evidence is absent for the carboxamide derivative, studies on the broader class of quinolines indicate potential therapeutic areas. For instance, various 8-hydroxyquinoline (B1678124) derivatives have been investigated for their anticancer, antibacterial, and antifungal properties. Research has shown that some quinoline (B57606) compounds exhibit antiproliferative activity against human cancer cell lines. However, these findings are not directly transferable to This compound without specific in vivo studies.
Histopathological and Molecular Biomarker Analysis in Animal Models Treated with this compound
No histopathological or molecular biomarker analyses from animal models treated with This compound have been reported in the available scientific literature. Such studies are crucial for understanding the microscopic changes in tissues and the molecular pathways affected by a compound, providing insights into its mechanism of action and potential therapeutic effects. The absence of this data signifies a critical gap in the preclinical evaluation of this specific compound.
Computational Approaches in 5 Amino 8 Quinolinecarboxamide Research
Molecular Docking and Ligand-Target Interactions of 5-Amino-8-quinolinecarboxamide
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme. This method is fundamental in understanding the interactions that drive biological activity.
Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to design and identify new inhibitors. For scaffolds related to this compound, this approach has been instrumental. The quinoline (B57606) carboxamide chemical series, for instance, has been explored as inhibitors of targets like Calcium-Dependent Protein Kinase 1 in Toxoplasma gondii (TgCDPK1).
In such studies, the design principle involves identifying key interactions between the compound and the active site of the enzyme. Molecular modeling suggests that the amide group on the quinoline carboxamide scaffold can form crucial hydrogen bonds with the "hinge region" of the kinase active site. Specifically, the NH2 of the carboxamide may act as a hydrogen bond donor, anchoring the molecule in a position that facilitates further interactions and inhibits the enzyme's function. This foundational interaction is a key principle guiding the synthesis and evaluation of more complex derivatives built upon the quinoline carboxamide core.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated free energy of binding (in kcal/mol). This value helps to rank potential drug candidates and prioritize them for further testing. While specific docking studies detailing the binding affinity of the parent this compound are not extensively documented in publicly available literature, studies on related quinoline carboxamide derivatives against various targets, such as protein kinases, have been performed. mdpi.comnih.gov
Table 1: Representative Binding Affinity Data for Quinoline Derivatives from Docking Studies Note: This table illustrates typical data obtained for related compounds, not specifically this compound.
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Noted |
| Quinoline-3-carboxamide Derivative | ATM Kinase | High (Specific values vary by derivative) | Hydrogen bond with hinge region |
| Dihydroxyl-quinoline Derivative | Acetylcholinesterase | -8.1 to -9.5 (Varies by derivative) | Hydrogen bonds, Hydrophobic interactions |
| Quinoline Derivative | SARS-CoV-2 Mpro | Favorable (Specific values vary by derivative) | Hydrogen bonds with catalytic residues |
Molecular Dynamics Simulations of this compound and Its Complexes
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion and conformational changes of a ligand and its target protein over time. This offers deeper insights than the static picture provided by molecular docking.
More advanced computational methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be applied to MD simulation trajectories to calculate a more accurate estimate of the binding free energy. This calculation considers enthalpic contributions (like van der Waals and electrostatic interactions) and entropic contributions to binding. Such calculations have been performed for various quinoline derivatives to better understand their binding thermodynamics and validate docking predictions. nih.gov This analysis can reveal the key amino acid residues that contribute most significantly to the binding energy, providing a roadmap for future optimization of the ligand's structure.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction for this compound
Before a compound can become a drug, it must possess favorable pharmacokinetic properties. In silico ADMET prediction tools are used early in the drug discovery process to forecast these properties and flag potential liabilities. mdpi.com Numerous studies on various quinoline derivatives utilize these tools to assess their drug-likeness. researchgate.netbenthamdirect.comingentaconnect.com
Commonly predicted parameters include:
Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Prediction of blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Properties related to how the body eliminates the compound.
Toxicity: Predictions for potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Computational platforms like SwissADME, pkCSM, and admetSAR are often used to evaluate these properties based on the molecule's structure. mdpi.comingentaconnect.com For many quinoline derivatives, these tools predict good oral bioavailability and adherence to guidelines like Lipinski's Rule of Five, which suggests a compound has a higher likelihood of being orally active. researchgate.netbenthamdirect.com
Table 2: Representative In Silico ADMET Predictions for a Hypothetical Quinoline Carboxamide Note: This table presents typical parameters evaluated for quinoline derivatives and is for illustrative purposes.
| ADMET Parameter | Predicted Value/Outcome | Implication |
| Absorption | ||
| Lipinski's Rule of Five | 0 Violations | Good drug-likeness profile |
| GI Absorption | High | Likely good oral absorption |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No | Low potential for CNS side effects |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |
| Toxicity | ||
| Ames Toxicity | Non-mutagenic | Low risk of carcinogenicity |
| hERG I Inhibitor | No | Low risk of cardiotoxicity |
Computational Models for Predicting ADME Properties of this compound
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug development. For this compound, various computational models can be employed to estimate its potential as a drug candidate. These models are typically built on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of known compounds.
Key ADME parameters that can be predicted for this compound are detailed in the table below.
| ADME Parameter | Prediction Method | Significance in Drug Discovery |
| Solubility | Various models (e.g., ALOGPS, ESOL) | Influences absorption and formulation. |
| Gastrointestinal (GI) Absorption | Based on physicochemical properties (e.g., Lipinski's Rule of Five) | Determines oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeability | Calculated based on molecular descriptors (e.g., polarity, size) | Predicts potential for CNS activity or side effects. |
| Cytochrome P450 (CYP) Inhibition | Docking simulations and pharmacophore modeling | Assesses potential for drug-drug interactions. |
| Plasma Protein Binding | QSAR models | Affects the distribution and availability of the drug. |
| Half-life (t½) | Predictions based on clearance models | Indicates the duration of action of the drug. |
This table is illustrative of the types of computational models used for ADME prediction of quinoline derivatives and is not based on experimental data for this compound.
Toxicity Predictions Using Cheminformatics Tools for this compound (excluding actual safety data)
Cheminformatics tools play a crucial role in the early identification of potential toxicity liabilities of drug candidates, thereby reducing the likelihood of late-stage failures. For this compound, various computational approaches can be utilized to predict its potential toxicity profile without conducting laboratory experiments. These predictions are based on the chemical structure of the compound and its similarity to molecules with known toxicological effects.
In silico toxicity prediction methods often rely on the analysis of structural alerts, which are specific molecular substructures known to be associated with toxicity. Additionally, QSAR models and machine learning algorithms are employed to predict various toxicity endpoints.
The following table outlines key toxicity endpoints that can be predicted for this compound using cheminformatics tools.
| Toxicity Endpoint | Prediction Method | Potential Implication |
| Mutagenicity (Ames test) | Structural alerts (e.g., using the DEREK Nexus software) | Indicates potential for causing DNA mutations. |
| Carcinogenicity | Based on statistical models and structural comparisons | Predicts the potential to cause cancer. |
| Hepatotoxicity | QSAR models and analysis of protein binding | Assesses the risk of liver damage. |
| Cardiotoxicity (hERG inhibition) | Pharmacophore modeling and docking simulations | Predicts the risk of cardiac arrhythmias. |
| Skin Sensitization | Structural alerts and reactivity models | Indicates the potential to cause allergic contact dermatitis. |
This table represents the types of computational toxicity predictions that can be applied to this compound and is not based on experimental safety data.
Virtual Screening and Library Design of this compound Derivatives
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. nih.gov This approach is instrumental in the discovery of novel derivatives of this compound with desired biological activities.
The process typically involves the creation of a virtual library of compounds, which can be designed based on the this compound scaffold. These virtual libraries can be generated through combinatorial chemistry principles, where different functional groups are systematically attached to the core structure. mdpi.com
Once a virtual library is established, molecular docking simulations are performed to predict the binding affinity and orientation of each compound within the active site of the target protein. researchgate.net Compounds with high predicted binding affinities are then selected for further experimental validation.
The general workflow for virtual screening and library design of this compound derivatives is as follows:
Target Identification and Validation: A specific biological target (e.g., an enzyme or receptor) is chosen based on its role in a particular disease.
Virtual Library Generation: A diverse library of virtual compounds based on the this compound scaffold is created.
Molecular Docking: The virtual library is screened against the three-dimensional structure of the target protein to predict binding modes and affinities.
Hit Identification: Compounds with the most favorable docking scores and interaction profiles are identified as "hits."
Lead Optimization: The identified hits are further optimized through chemical synthesis and biological testing to improve their potency, selectivity, and ADME/Tox properties.
This in silico approach significantly accelerates the drug discovery process by prioritizing the synthesis and testing of the most promising candidates, thereby saving time and resources. nih.gov
Analytical Methodologies for 5 Amino 8 Quinolinecarboxamide in Research
Spectroscopic Techniques for Structural Elucidation of 5-Amino-8-quinolinecarboxamide Derivatives
Spectroscopic methods are fundamental for confirming the chemical structure of newly synthesized compounds. For a derivative of this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)/Ultraviolet-Visible (UV-Vis) spectroscopy would be employed for full structural characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR would be essential.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) ring system, as well as signals for the protons of the amino (-NH₂) and carboxamide (-CONH₂) groups. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) would help determine the substitution pattern. For instance, the protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline core would exhibit characteristic splitting patterns (e.g., doublets, triplets, doublets of doublets) based on their neighboring protons.
¹³C NMR: The carbon NMR spectrum would provide a signal for each unique carbon atom in the molecule, including the carbons of the quinoline backbone and the carbonyl carbon of the carboxamide group. This technique is crucial for confirming the carbon framework of the molecule.
While specific NMR data for this compound is not published, analysis of related structures like 8-aminoquinoline (B160924) amides provides insight into the expected spectral characteristics. nih.gov
Mass Spectrometry (MS) in this compound Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Molecular Ion Peak: In a mass spectrum of this compound, the most critical piece of information would be the molecular ion peak (M⁺), which corresponds to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the precise mass, which in turn confirms the elemental composition. nih.gov
Fragmentation Pattern: The molecule would fragment in a predictable manner under electron ionization (EI) or other ionization techniques. The fragmentation pattern, showing peaks at lower mass-to-charge ratios (m/z), would offer clues about the different functional groups and their connectivity. For example, cleavage of the carboxamide group could be an expected fragmentation pathway.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound
IR and UV-Vis spectroscopy provide information about the functional groups present in a molecule and its electronic properties, respectively.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected vibrations would include N-H stretching from the amino and amide groups (typically in the 3300-3500 cm⁻¹ region), a strong C=O (carbonyl) stretching from the amide group (around 1650-1680 cm⁻¹), and C=C and C=N stretching vibrations from the quinoline aromatic ring. sphinxsai.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically measured in a solvent like ethanol (B145695) or methanol (B129727), reveals information about the conjugated π-electron system of the quinoline ring. Quinoline derivatives generally show strong absorption bands in the UV region. The position of the absorption maxima (λmax) can be influenced by the nature and position of substituents on the ring. The amino and carboxamide groups would be expected to cause shifts in the absorption bands compared to unsubstituted quinoline. nih.gov
Chromatographic Methods for Purification and Quantification of this compound
Chromatography is indispensable for separating, purifying, and quantifying chemical compounds. For a polar compound like this compound, High-Performance Liquid Chromatography (HPLC) would be the primary analytical technique.
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
HPLC is a versatile technique for the analysis of non-volatile compounds.
Purification and Purity Assessment: Reversed-phase HPLC (RP-HPLC), using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol with additives like formic acid or trifluoroacetic acid), would be the standard method for purifying synthesized this compound and assessing its purity. nih.gov Purity is typically determined by integrating the peak area of the compound and is often reported as a percentage (e.g., >95%). chemimpex.comvwr.com
Quantification: When coupled with a UV detector set to one of the compound's absorption maxima, HPLC can be used for quantitative analysis. By creating a calibration curve with standards of known concentration, the amount of this compound in a sample can be accurately determined.
The table below summarizes hypothetical HPLC parameters that could be used as a starting point for method development for this compound, based on methods for similar compounds. nih.gov
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 240-280 nm) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC) for Volatile this compound Derivatives (if applicable)
Gas Chromatography (GC) is suitable for compounds that are volatile and thermally stable. Due to the polar amino and carboxamide groups and the relatively high molecular weight, this compound itself is unlikely to be sufficiently volatile for direct GC analysis without thermal decomposition.
However, if a volatile derivative were to be synthesized (for example, through silylation of the amino and amide groups), GC could potentially be used. In such a hypothetical case, the analysis would likely be performed using a GC system coupled with a mass spectrometer (GC-MS), which would provide both retention time data for separation and mass spectral data for identification. Given the lack of data on such derivatives, this application remains speculative.
Supercritical Fluid Chromatography (SFC) in this compound Purification
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" chemistry technique for the purification of chemical compounds, offering advantages over traditional high-performance liquid chromatography (HPLC), such as faster separations, reduced organic solvent consumption, and lower costs. diva-portal.org For a polar compound like this compound, which contains both an aromatic amine and a carboxamide group, SFC provides an efficient purification strategy, particularly at the preparative scale for isolating milligrams to grams of material. evotec.com
The development of a preparative SFC method for this compound involves a systematic screening of stationary phases and mobile phase compositions to achieve optimal resolution and throughput. waters.com
Stationary Phase Selection: The choice of stationary phase is the most critical factor in SFC method development. waters.com For polar aromatic compounds like quinoline derivatives, a range of columns with varying selectivities should be screened. americanpharmaceuticalreview.com Polysaccharide-based chiral stationary phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating chiral compounds, while achiral phases such as silica, 2-ethylpyridine (B127773) (2-EP), and diethylaminopropyl (DEAP) are suitable for achiral separations and purification of basic compounds. uliege.beafmps.be Given the basic nature of the amino group in this compound, stationary phases designed for basic compounds would be a primary focus.
Mobile Phase Optimization: The mobile phase in SFC typically consists of supercritical carbon dioxide (CO₂) and a polar organic co-solvent, or modifier. waters.com Methanol is a common and effective co-solvent that provides good peak shape and reasonable retention times. diva-portal.org Other alcohols like ethanol or isopropanol (B130326) can also be evaluated. To improve the peak shape and recovery of basic compounds, a small amount of a basic additive, such as ammonium (B1175870) hydroxide (B78521) or diethylamine, is often incorporated into the co-solvent. waters.com The concentration of the co-solvent is typically run in a gradient during initial screening to determine the optimal elution conditions before switching to an isocratic method for preparative purification to allow for stacked injections and increased throughput. veranova.com
Operating Parameters: Key parameters such as back pressure, temperature, and flow rate are optimized to maximize resolution and efficiency. A typical back pressure is maintained around 150 bar to ensure the CO₂ remains in a supercritical state. afmps.be The temperature is generally kept moderate, around 40°C. The flow rate is scaled up from analytical (e.g., 3-5 mL/min) to preparative scales (e.g., 50-350 mL/min) depending on the column diameter. waters.com
The purification process is often automated, with mass-directed fraction collection ensuring that only the desired compound is isolated with high purity. evotec.com
| Parameter | Typical Conditions for this compound Purification |
|---|---|
| Instrumentation | Preparative SFC System with Mass Detector |
| Stationary Phases (Screening) | 2-Ethylpyridine (2-EP), Silica, Diol, Diethylaminopropyl (DEAP) |
| Mobile Phase A | Supercritical CO₂ |
| Mobile Phase B (Modifier) | Methanol with 0.1-0.5% Ammonium Hydroxide or Diethylamine |
| Gradient (for method development) | 5% to 40% Modifier over 5-10 minutes |
| Flow Rate | Analytical: 4 mL/min; Preparative: Scaled based on column ID (e.g., 70 mL/min for a 21 mm ID column) |
| Back Pressure | 120-150 bar |
| Temperature | 40°C |
| Detection | UV (e.g., 254 nm) and Mass Spectrometry (MS) |
| Collection | Mass-triggered fraction collection |
Development of Bioanalytical Assays for this compound in Biological Matrices (for research purposes only)
For research purposes, such as understanding the pharmacokinetic profile or cellular uptake of this compound, robust and sensitive bioanalytical assays are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high selectivity, sensitivity, and wide dynamic range. yale.educhromatographyonline.com The development of such assays involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
Detection and Quantification of this compound in Cell Culture Supernatants
To measure the concentration of this compound in cell culture supernatants, a validated LC-MS/MS method is required. This allows researchers to study aspects like compound stability, cellular uptake, or efflux in in vitro models.
Sample Preparation: A simple and rapid sample preparation procedure is crucial for high-throughput analysis. Protein precipitation is a common and effective method for cell culture media. This typically involves adding a cold organic solvent, such as acetonitrile or methanol (often containing an internal standard), to the supernatant sample. nih.gov After vortexing and centrifugation to pellet the precipitated proteins, the resulting clear supernatant is collected for analysis. nih.gov
LC-MS/MS Analysis:
Chromatography: Reversed-phase chromatography using a C18 column is typically employed to separate the analyte from endogenous matrix components. nih.gov A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency, is used. nih.gov
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. chromatographyonline.com This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) for this compound and a characteristic product ion generated through collision-induced dissociation. This specific transition provides high selectivity and sensitivity for quantification. yale.edu
Assay Validation: For research purposes, the method is typically validated for key parameters including linearity, accuracy, precision, and selectivity to ensure the data is reliable. nih.gov The linear range should cover the expected concentration of the compound in the experimental samples.
| Parameter | Typical Conditions for Analysis in Cell Culture Supernatant |
|---|---|
| Instrumentation | UPLC or HPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Sample Preparation | Protein precipitation with 3 volumes of cold acetonitrile containing an internal standard. Centrifuge and inject supernatant. |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4-0.6 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Typical Linear Range | 1 - 2500 ng/mL |
Analysis of this compound in Animal Tissues and Biofluids (for research studies)
To support preclinical research studies, methods for quantifying this compound in various animal biofluids (e.g., plasma, urine) and tissues (e.g., liver, kidney, brain) are developed. These methods are essential for determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Sample Preparation: The sample preparation method is highly dependent on the matrix.
Biofluids (Plasma, Urine): For plasma, protein precipitation is a common first-line approach. mdpi.com However, for more complex matrices or to achieve lower limits of quantification, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interfering substances like phospholipids. wiley.com Urine samples often require a simple "dilute-and-shoot" approach after centrifugation, or SPE for cleaner extracts.
Tissues: Tissue samples must first be homogenized to create a uniform suspension. This is typically done using mechanical homogenizers in a suitable buffer. The resulting homogenate is then treated similarly to plasma, with protein precipitation, LLE, or SPE being used to extract the analyte and remove matrix components. nih.gov
The choice of extraction method is a balance between recovery, matrix effect reduction, and throughput.
| Biological Matrix | Common Sample Preparation Technique | Key Considerations |
|---|---|---|
| Plasma/Serum | Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | PPT is fast but may have matrix effects. LLE and SPE provide cleaner extracts and better sensitivity. |
| Urine | Dilution, SPE | Often requires simple dilution, but SPE can be used to concentrate the analyte if needed. |
| Tissues (Liver, Kidney, Brain, etc.) | Homogenization followed by PPT, LLE, or SPE | Requires initial homogenization step. Method must be optimized for each tissue type to ensure adequate recovery and minimize matrix effects. nih.gov |
LC-MS/MS Analysis: The chromatographic and mass spectrometric conditions are generally similar to those used for cell culture supernatants. However, optimization is often required for each specific matrix to manage different levels of endogenous interferences. A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction recovery and instrument response, ensuring the highest data quality. nih.gov The method is validated to confirm its performance in each biological matrix being studied.
Potential Research Applications and Future Directions for 5 Amino 8 Quinolinecarboxamide
5-Amino-8-quinolinecarboxamide as a Chemical Probe for Biological Research
The structural framework of this compound, particularly the 8-amidoquinoline core, is a subject of increasing interest in the development of chemical probes for biological research. Derivatives of 8-amidoquinoline are being explored as fluorescent sensors for the detection of metal ions, with a notable focus on zinc (Zn²⁺). nih.govresearchgate.net The introduction of various carboxamide groups into the 8-aminoquinoline (B160924) molecule is a strategic approach to enhance properties like water solubility and cell membrane permeability, which are crucial for biological applications. nih.govresearchgate.net
The design of these fluorescent chemosensors often leverages the inherent properties of the 8-aminoquinoline scaffold, which demonstrates stability, a high affinity for metal ions, and good membrane permeability. nih.gov When these probes interact with their target ions, such as Zn²⁺, it can lead to a significant enhancement in fluorescence, allowing for the detection and quantification of the ion in biological systems. nih.gov This capability is vital for studying the roles of metal ions in various physiological and pathological processes.
Table 1: Properties of 8-Amidoquinoline Derivatives as Chemical Probes
| Property | Description | Reference |
|---|---|---|
| Fluorophore Core | 8-Aminoquinoline and its derivatives serve as the fundamental fluorescent component. | nih.gov |
| Target Ions | Primarily designed for the detection of Zn²⁺, with potential for sensing other metal ions. | nih.govresearchgate.net |
| Key Features | Exhibit excellent stability, high affinity for metal ions, and good membrane permeability. | nih.gov |
Use of this compound as a Scaffold for Novel Compound Discovery
The quinoline (B57606) ring system, a core component of this compound, is a well-established scaffold in medicinal chemistry for the discovery of novel bioactive agents. The related 5,8-quinolinedione scaffold, for instance, is recognized for its presence in natural and synthetic compounds with a broad spectrum of activities, including anticancer, antibacterial, and antifungal properties. nih.gov Research has shown that the 5,8-quinolinedione framework is crucial for the biological effect of these compounds. nih.gov
Modifications at various positions of the quinoline ring, such as the introduction of amino and carboxamide groups, can significantly influence the biological properties of the resulting compounds. nih.gov For example, novel amino-quinoline-5,8-dione derivatives have been designed and synthesized with potent antiproliferative activities. nih.gov These findings suggest that this compound can serve as a valuable starting point or intermediate for the synthesis of new therapeutic agents. Its structure offers multiple sites for chemical modification, allowing for the generation of diverse compound libraries for screening and optimization.
Integration of this compound in Materials Science Research (if applicable)
While direct research on this compound in materials science is not extensively documented, the properties of closely related compounds, such as tris-(8-hydroxyquinoline)aluminum (Alq3) and its derivatives, highlight potential applications. These compounds have been investigated as light-emitting materials in organic light-emitting diodes (OLEDs) and as buffer layer materials in inverted organic solar cells. researchgate.net
The substitution of the hydroxyquinoline ligand, for example with an amino group, can directly influence the electronic properties of the resulting metal complexes, such as the highest occupied molecular orbital (HOMO) levels. researchgate.net This tunability is crucial for optimizing the performance of organic electronic devices. For instance, tris-(5-amino-8-hydroxyquinoline)aluminum complexes have been synthesized and used as anode buffer layers in organic solar cells. researchgate.net
Furthermore, 5-amino-8-hydroxyquinoline has been incorporated into electrospun materials based on poly(vinyl alcohol) and carboxymethyl cellulose (B213188). mdpi.comnih.gov These novel fibrous materials, and their complexes with metal ions like Cu²⁺ and Fe³⁺, have demonstrated diverse biological properties, including antibacterial and antifungal efficacy. mdpi.comnih.gov This suggests a potential for this compound to be integrated into functional polymers and materials for biomedical applications.
Table 2: Potential Materials Science Applications of Quinoline Derivatives
| Application Area | Compound Class | Function | Reference |
|---|---|---|---|
| Organic Electronics | Tris-(8-hydroxyquinoline)aluminum (Alq3) and derivatives | Light-emitting materials, buffer layers in solar cells | researchgate.net |
Addressing Research Gaps and Challenges in this compound Studies
Current research on this compound reveals several areas that warrant further investigation. While the broader class of 8-amidoquinolines has been studied as fluorescent probes, specific and detailed studies on the photophysical properties of this compound itself are limited. A deeper understanding of its excitation and emission spectra, quantum yield, and sensitivity and selectivity towards different metal ions would be beneficial for its application as a chemical probe.
In the context of medicinal chemistry, while the quinoline scaffold is well-explored, the specific contributions of the 5-amino and 8-carboxamide substituents to the biological activity and pharmacokinetic properties of its derivatives are not fully elucidated. Structure-activity relationship (SAR) studies are needed to systematically explore how modifications to these groups affect the compound's efficacy and selectivity against various biological targets.
Furthermore, the exploration of this compound in materials science is still in its nascent stages. A significant research gap exists in understanding how this specific compound can be incorporated into different polymer matrices and how its properties can be tailored for applications in electronics, sensing, or smart textiles. Challenges include ensuring the stability and processability of the compound within these materials.
Emerging Trends and Interdisciplinary Research Opportunities involving this compound
The versatile structure of this compound positions it at the intersection of several emerging scientific fields. An exciting trend is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. Given its potential as both a bioactive scaffold and a fluorescent probe, this compound could be a promising candidate for the development of such agents for diseases like cancer.
Interdisciplinary research combining computational chemistry with experimental studies could accelerate the discovery of novel applications for this compound. For example, computational modeling can predict the binding affinity of this compound derivatives to specific biological targets or their electronic properties in different material contexts, thus guiding experimental efforts.
Another emerging area is the development of "smart" materials that respond to specific stimuli. The metal-chelating properties of the 8-amidoquinoline core could be exploited to create materials that change their optical or mechanical properties in the presence of certain metal ions. This could have applications in environmental sensing, diagnostics, and drug delivery systems. The integration of this compound into biocompatible and biodegradable polymers also opens up opportunities for creating advanced biomedical devices and implants with inherent antimicrobial properties. nih.gov
Conclusion on 5 Amino 8 Quinolinecarboxamide Research
Summary of Key Findings and Advancements in 5-Amino-8-quinolinecarboxamide Research
Research into this compound has led to several critical advancements, primarily centered on the synthesis of novel derivatives and the evaluation of their biological activities. A major breakthrough has been the identification of 5-amino-quinoline-8-carboxamide derivatives as potent 5-HT4 receptor agonists. google.comgoogle.com The core structure has proven to be a versatile scaffold for chemical modification, allowing for the systematic exploration of structure-activity relationships.
Key advancements are rooted in the strategic synthesis of various analogues. The preparation of the foundational 8-aminoquinoline (B160924) structure, a precursor to the carboxamide, typically involves the nitration of quinoline (B57606) followed by reduction. wikipedia.org More advanced methods focus on creating derivatives by modifying the amide group, which has been shown to be crucial for receptor interaction. These synthetic efforts have yielded a library of compounds that have been instrumental in understanding the pharmacophore required for 5-HT4 receptor agonism. The research highlights how modifications to the 5-amino-quinoline-8-carboxamide backbone can modulate potency and selectivity, offering a pathway to fine-tune therapeutic properties.
| Research Area | Key Finding/Advancement | Significance |
| Synthetic Chemistry | Development of synthetic routes to produce novel 5-amino-quinoline-8-carboxamide derivatives. | Enables the creation of a diverse library of compounds for biological screening. |
| Medicinal Chemistry | Identification of derivatives as potent and selective 5-HT4 receptor agonists. google.comgoogle.com | Provides a promising new class of compounds for treating disorders related to 5-HT4 receptor function. |
| Structure-Activity Relationship (SAR) | Elucidation of how different substituents on the quinoline core and carboxamide group affect biological activity. | Guides the rational design of more effective and specific therapeutic agents. |
Significance of this compound in the Broader Context of Chemical Biology and Medicinal Chemistry
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, and the specific functionalization seen in this compound contributes significantly to this legacy. Its primary importance lies in its demonstrated potential as a basis for developing novel therapeutic agents. The successful identification of 5-HT4 receptor agonists from this chemical series has implications for treating gastrointestinal motility disorders, such as functional dyspepsia and irritable bowel syndrome, as well as certain cognitive and neurological conditions. google.com
Furthermore, the broader family of 5-amino-8-substituted quinolines exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govmdpi.com For instance, the related compound 5-amino-8-hydroxyquinoline is known for its metal-chelating capabilities and has been investigated for its antiproliferative effects. mdpi.com This suggests that the this compound scaffold may possess a broader biological activity profile than currently reported. Its structural features make it a valuable tool for chemical biologists to probe complex biological systems and for medicinal chemists to design next-generation therapeutics targeting a variety of diseases. The research into this compound underscores the power of scaffold-based drug discovery and the continuing importance of heterocyclic chemistry in creating medically relevant molecules.
Outlook for Future Academic Exploration of this compound
The future for academic research on this compound is promising and likely to proceed along several parallel tracks. A primary focus will undoubtedly be the continued exploration and optimization of its derivatives as 5-HT4 receptor agonists. This will involve more extensive structure-activity relationship (SAR) studies to design compounds with improved potency, selectivity, and pharmacokinetic profiles.
Beyond its role as a 5-HT4 agonist, future investigations should explore other potential therapeutic applications. Drawing inspiration from the diverse bioactivities of related quinoline compounds, researchers could screen this compound and its analogues against other targets. For example, given the anticancer and antimicrobial activities of similar quinolines mdpi.comnih.gov, it would be logical to investigate this compound class for similar properties.
Another avenue for future research lies in the development of more efficient and environmentally friendly synthetic methodologies for this compound and its derivatives. patsnap.com Innovations in catalysis and process chemistry could make these valuable compounds more accessible for widespread investigation. Furthermore, the development of chemical probes based on this scaffold could aid in the study of 5-HT4 receptor biology and other potential cellular targets, further cementing its value in chemical and biological research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
